![molecular formula C16H20N4O2 B11672260 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11672260.png)

2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

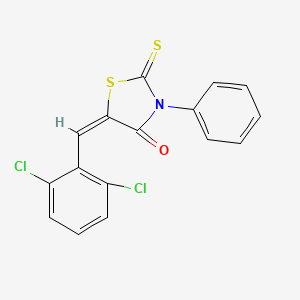

2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is a complex organic compound featuring a pyrazole ring, a hydrazide group, and a substituted phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide typically involves multiple steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions.

Substitution Reaction: The pyrazole derivative is then reacted with 4-isopropylbenzaldehyde in the presence of an acid catalyst to form the desired hydrazone derivative.

Final Condensation: The hydrazone derivative is then condensed with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxylgruppe am Pyrazolring.

Reduktion: Reduktionsreaktionen können die Hydrazone-Bindung angreifen und sie in das entsprechende Amin umwandeln.

Substitution: Der Phenylring kann elektrophile aromatische Substitutionsreaktionen eingehen, die eine weitere Funktionalisierung ermöglichen.

Häufige Reagenzien und Bedingungen

Oxidation: Zu den gebräuchlichen Oxidationsmitteln gehören Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden in der Regel verwendet.

Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Schwefelsäure (H2SO4) oder Salpetersäure (HNO3) erleichtert werden.

Hauptprodukte

Oxidation: Die Oxidation der Hydroxylgruppe kann ein Keton- oder Carbonsäurederivat ergeben.

Reduktion: Die Reduktion der Hydrazone-Bindung führt zum entsprechenden Amin.

Substitution: Substitutionsreaktionen am Phenylring können verschiedene funktionelle Gruppen einführen, wie Nitro-, Sulfonyl- oder Halogengruppen.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Ligand in der Koordinationschemie verwendet werden, um Metallkomplexe zu bilden, die als Katalysatoren in verschiedenen organischen Reaktionen fungieren.

Organische Synthese: Sie dient als Zwischenprodukt bei der Synthese komplexerer Moleküle.

Biologie

Enzyminhibition: Die Verbindung hat das Potenzial, als Enzyminhibitor zu dienen, insbesondere für Enzyme, die an Stoffwechselwegen beteiligt sind.

Antibakterielle Aktivität: Vorläufige Studien deuten darauf hin, dass sie antimikrobielle Eigenschaften besitzen könnte, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin

Medikamentenentwicklung: Die Struktur der Verbindung ermöglicht Modifikationen, die zur Entwicklung neuer Arzneimittel führen können, insbesondere bei der Behandlung von Infektionen und Stoffwechselstörungen.

Industrie

Materialwissenschaften: Sie kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden, wie z. B. Polymere und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von 2-(3-Hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazid beinhaltet seine Wechselwirkung mit molekularen Zielen wie Enzymen und Rezeptoren. Die Hydrazone-Bindung und der Pyrazolring sind wichtige funktionelle Gruppen, die es der Verbindung ermöglichen, an aktiven Zentren von Enzymen zu binden und deren Aktivität zu hemmen. Dies kann Stoffwechselwege stören und zu den gewünschten therapeutischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage and pyrazole ring are key functional groups that enable the compound to bind to active sites of enzymes, inhibiting their activity. This can disrupt metabolic pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(3-Hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(methyl)phenyl]methylidene}acetohydrazid

- 2-(3-Hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(ethyl)phenyl]methylidene}acetohydrazid

- 2-(3-Hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(tert-butyl)phenyl]methylidene}acetohydrazid

Einzigartigkeit

Die Einzigartigkeit von 2-(3-Hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazid liegt in seinem spezifischen Substitutionsmuster am Phenylring, das seine Bindungsaffinität und Spezifität gegenüber molekularen Zielen beeinflussen kann. Dies macht es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.

Eigenschaften

Molekularformel |

C16H20N4O2 |

|---|---|

Molekulargewicht |

300.36 g/mol |

IUPAC-Name |

2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C16H20N4O2/c1-10(2)13-6-4-12(5-7-13)9-17-19-15(21)8-14-11(3)18-20-16(14)22/h4-7,9-10,14H,8H2,1-3H3,(H,19,21)(H,20,22)/b17-9+ |

InChI-Schlüssel |

QZYSYAFZVXKDJV-RQZCQDPDSA-N |

Isomerische SMILES |

CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=C(C=C2)C(C)C |

Kanonische SMILES |

CC1=NNC(=O)C1CC(=O)NN=CC2=CC=C(C=C2)C(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide](/img/structure/B11672198.png)

![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11672219.png)

![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672221.png)

![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672223.png)

![4-[(4-chlorophenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11672233.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11672235.png)

![Propan-2-yl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11672241.png)

![N-[(4-methylphenyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B11672251.png)

![6-chloro-2-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B11672258.png)

![1-[(4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine](/img/structure/B11672259.png)

![4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one](/img/structure/B11672280.png)

![2-({[(E)-(2-chlorophenyl)methylidene]amino}oxy)-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11672285.png)